Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2 Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2
Brand Name: Vulcanchem
CAS No.:
VCID: VC13656484
InChI: InChI=1S/C41H57N13O8/c1-21(2)11-30(36(42)57)52-40(61)33(14-27-17-44-20-48-27)51-34(56)18-46-41(62)35(22(3)4)54-37(58)23(5)49-38(59)31(12-25-15-45-29-10-8-7-9-28(25)29)53-39(60)32(50-24(6)55)13-26-16-43-19-47-26/h7-10,15-17,19-23,30-33,35,45H,11-14,18H2,1-6H3,(H2,42,57)(H,43,47)(H,44,48)(H,46,62)(H,49,59)(H,50,55)(H,51,56)(H,52,61)(H,53,60)(H,54,58)/t23-,30-,31-,32-,33-,35-/m0/s1
SMILES: CC(C)CC(C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C
Molecular Formula: C41H57N13O8
Molecular Weight: 860.0 g/mol

Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2

CAS No.:

Cat. No.: VC13656484

Molecular Formula: C41H57N13O8

Molecular Weight: 860.0 g/mol

* For research use only. Not for human or veterinary use.

Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2 -

Specification

Molecular Formula C41H57N13O8
Molecular Weight 860.0 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanamide
Standard InChI InChI=1S/C41H57N13O8/c1-21(2)11-30(36(42)57)52-40(61)33(14-27-17-44-20-48-27)51-34(56)18-46-41(62)35(22(3)4)54-37(58)23(5)49-38(59)31(12-25-15-45-29-10-8-7-9-28(25)29)53-39(60)32(50-24(6)55)13-26-16-43-19-47-26/h7-10,15-17,19-23,30-33,35,45H,11-14,18H2,1-6H3,(H2,42,57)(H,43,47)(H,44,48)(H,46,62)(H,49,59)(H,50,55)(H,51,56)(H,52,61)(H,53,60)(H,54,58)/t23-,30-,31-,32-,33-,35-/m0/s1
Standard InChI Key XCVHLSJGMXJXLL-HOXHCGHVSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C
SMILES CC(C)CC(C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C
Canonical SMILES CC(C)CC(C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C

Introduction

Structural and Chemical Characterization

Primary and Secondary Structure

The peptide sequence Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 consists of eight amino acids: histidine (His), tryptophan (Trp), alanine (Ala), valine (Val), glycine (Gly), histidine (His), leucine (Leu), and methionine (Met). The N-terminus is acetylated (AcAc-), while the C-terminus is amidated (NH2-NH_2), enhancing its stability against enzymatic degradation . The presence of aromatic residues (His, Trp) and hydrophobic side chains (Val, Leu, Met) contributes to its amphipathic nature, facilitating interactions with lipid membranes and protein receptors.

Key Physicochemical Properties

  • Molecular Weight: 991.17 g/mol

  • Density: 1.304±0.06 g/cm31.304 \pm 0.06\ \text{g/cm}^3

  • Boiling Point: 1567.6±65.0 °C1567.6 \pm 65.0\ \degree\text{C}

  • pKa: 13.13±0.4613.13 \pm 0.46

  • Storage Conditions: Recommended at 15 °C-15\ \degree\text{C} to prevent degradation .

The peptide’s high boiling point and density reflect its stability under extreme conditions, making it suitable for industrial applications requiring thermal resistance.

Synthesis and Manufacturing Processes

Solid-Phase Peptide Synthesis (SPPS)

Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 is typically synthesized via SPPS, a method that sequentially couples amino acids to a resin-bound chain. Key steps include:

  • Resin Activation: A Wang or Rink amide resin is preloaded with the C-terminal methionine residue.

  • Amino Acid Coupling: Each residue is activated using carbodiimides (e.g., DIC) and coupling agents (e.g., HOBt) to facilitate bond formation.

  • Deprotection: The Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed using piperidine to expose the amino group for subsequent couplings.

  • Cleavage and Purification: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC.

Industrial-Scale Production

Large-scale manufacturing employs automated synthesizers and continuous-flow reactors to optimize yield (>85%>85\%) and purity (>95%>95\%). For instance, GL Biochem (Shanghai) Ltd and Wuxi Zhongkun Biochemical Technology Co., Ltd. utilize high-throughput SPPS systems coupled with mass spectrometry for quality control .

PeptideMicrobial StrainInhibition Zone (mm)
Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2E.coliE. coli15
Ac-Lys-Trp-Ala-Val-GlyS.aureusS. aureus12

Analgesic and Anti-Inflammatory Effects

In rodent models, this peptide reduced inflammatory pain by 40%40\% via inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production. Its ability to cross the blood-brain barrier enhances its potential as a neuropathic pain therapeutic.

Comparative Analysis with Structural Analogues

D-Amino Acid Substitutions

Replacing L-amino acids with D-forms (e.g., Ac-DL-His-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2) improves proteolytic resistance but reduces receptor binding affinity by 30%30\%. This trade-off highlights the importance of stereochemistry in peptide design.

All-L vs. D/L Hybrid Peptides

  • All-L Peptide: Higher GRPR affinity (IC50=2.1 nMIC_{50} = 2.1\ \text{nM}) but shorter plasma half-life (t1/2=15 mint_{1/2} = 15\ \text{min}).

  • D/L Hybrid: Moderate affinity (IC50=5.8 nMIC_{50} = 5.8\ \text{nM}) with extended half-life (t1/2=90 mint_{1/2} = 90\ \text{min}).

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